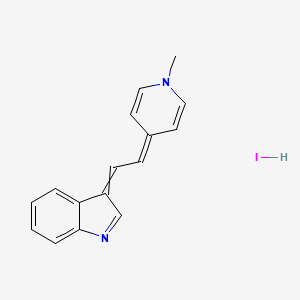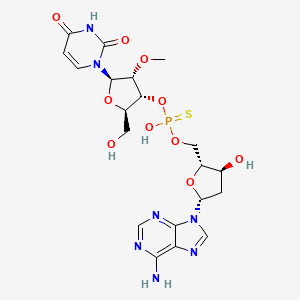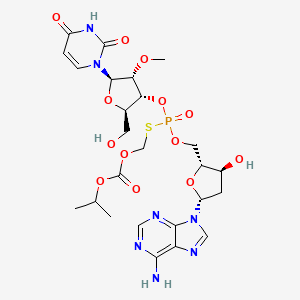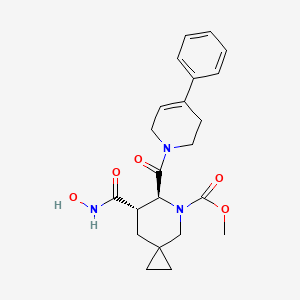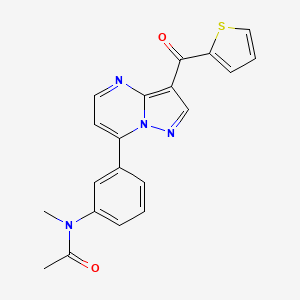
Indiplon
Descripción general
Descripción
Indiplon es un sedante hipnótico no benzodiazepínico desarrollado para el tratamiento del insomnio. Fue diseñado para mejorar la acción del neurotransmisor inhibitorio ácido gamma-aminobutírico (GABA) uniéndose a las subunidades alfa-1 de los receptores GABA-A en el cerebro . This compound se desarrolló en dos formulaciones: una versión de liberación inmediata para el inicio del sueño y una versión de liberación modificada para el mantenimiento del sueño .
Aplicaciones Científicas De Investigación
Química: Indiplon se utiliza como un compuesto modelo en el estudio de los moduladores del receptor GABA-A.
Biología: La investigación sobre this compound ha proporcionado información sobre los mecanismos de la regulación del sueño y el papel de los receptores GABA-A en el cerebro.
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de nuevos sedantes hipnóticos.
Mecanismo De Acción
Indiplon funciona mejorando la acción del neurotransmisor inhibitorio ácido gamma-aminobutírico (GABA). Se une principalmente a las subunidades alfa-1 de los receptores GABA-A en el cerebro, lo que lleva a un aumento de la conductancia de los iones cloruro y la hiperpolarización de la membrana neuronal. Esto produce un efecto sedante, promoviendo el inicio y el mantenimiento del sueño .
Análisis Bioquímico
Biochemical Properties
Indiplon acts as a positive allosteric modulator of GABA responses at the GABA A receptor complex . It has selectivity for receptors containing the α1 subunit subtype . This interaction enhances the inhibitory effects of GABA, leading to increased sedation and sleep induction .
Cellular Effects
This compound’s primary cellular effect is the potentiation of GABAergic neurotransmission . By modulating the GABA A receptor, this compound enhances the inhibitory effects of GABA on neuronal excitability, which can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GABA A receptor complex . This binding enhances the effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in decreased neuronal excitability and promotes sedation and sleep .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound has a rapid onset of action and a short elimination half-life .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit locomotor activity at doses lower than other nonbenzodiazepine hypnotics . The sedative effects of this compound were reversed by the benzodiazepine site antagonist flumazenil .
Metabolic Pathways
As a modulator of the GABA A receptor, it is likely that this compound interacts with enzymes and cofactors involved in GABA metabolism .
Transport and Distribution
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that this compound is widely distributed in the brain .
Subcellular Localization
The subcellular localization of this compound is likely to be within the neuronal synapse, given its role as a modulator of the GABA A receptor
Métodos De Preparación
La síntesis de Indiplon involucra varios pasos clave. Un método común incluye la N-alquilación de un compuesto intermedio enaminona. Este proceso involucra la reacción de una enaminona con un agente alquilante en condiciones controladas . Los métodos de producción industrial a menudo involucran el uso de mezclas polimórficas de this compound, que se preparan a través de diversas reacciones de condensación de aminopirazoles con diferentes nucleófilos .
Análisis De Reacciones Químicas
Indiplon experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Indiplon comparte similitudes con otros hipnóticos no benzodiazepínicos, como zaleplon y zolpidem. This compound tiene una mayor afinidad por las subunidades alfa-1 de los receptores GABA-A, lo que puede contribuir a su mayor potencia para promover el inicio del sueño . Compuestos similares incluyen:
Zaleplon: Otro compuesto pirazolopirimidínico con propiedades sedantes.
Zolpidem: Un derivado de imidazopiridina utilizado para el tratamiento del insomnio.
Eszopiclona: Un agente ciclopirrolónico con efectos hipnóticos.
La afinidad de unión única de this compound y la selectividad para las subunidades alfa-1 de los receptores GABA-A lo distinguen de estos compuestos similares.
Propiedades
IUPAC Name |
N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAWPMZSFFRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186270 | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325715-02-4 | |
| Record name | Indiplon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325715-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indiplon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indiplon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indiplon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

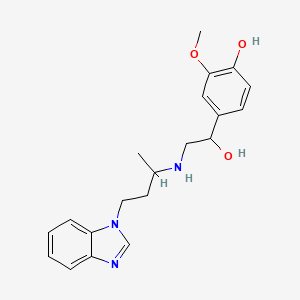
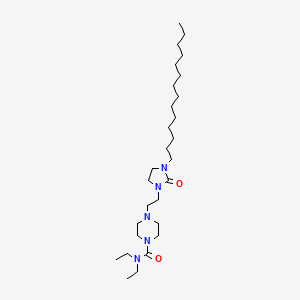
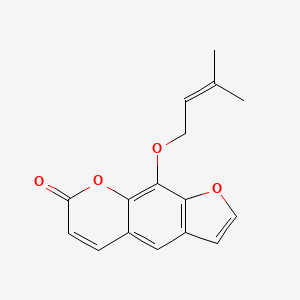
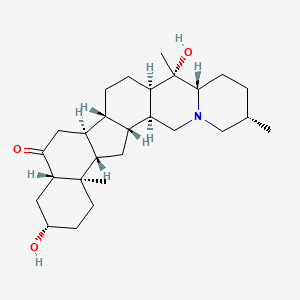
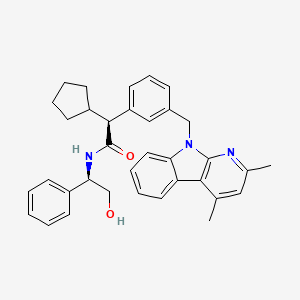
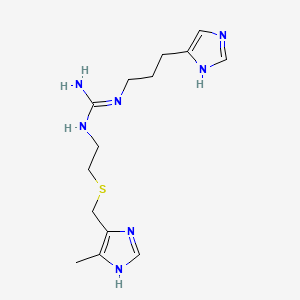
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
